An In-Depth Technical Guide to 3-Methyl-5-(S)-isopropyl hydantoin
An In-Depth Technical Guide to 3-Methyl-5-(S)-isopropyl hydantoin
CAS Number: 71921-91-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-(S)-isopropyl hydantoin, a chiral heterocyclic compound of significant interest in the field of toxicology and biochemistry. While not a therapeutic agent itself, its role as a critical biomarker for exposure to hazardous industrial chemicals, particularly methyl isocyanate (MIC), underscores its importance in occupational health and safety. This document delves into the stereoselective synthesis, physicochemical properties, advanced analytical methodologies for its detection, and its primary application in biomonitoring. The causality behind experimental choices and the validation of analytical protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction: The Significance of Chiral Hydantoins
The hydantoin scaffold, a five-membered ring containing a urea moiety, is a privileged structure in medicinal chemistry, forming the core of several clinically used drugs such as the anticonvulsant phenytoin.[1][2] The stereochemistry at the C-5 position of the hydantoin ring is often crucial for biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[3] This guide focuses on a specific chiral hydantoin, 3-Methyl-5-(S)-isopropyl hydantoin, not for its direct therapeutic applications, but for its pivotal role as a stable and quantifiable biomarker.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Methyl-5-(S)-isopropyl hydantoin is essential for the development of robust analytical methods and for understanding its behavior in biological matrices.
| Property | Value | Source |
| CAS Number | 71921-91-0 | [4] |
| Molecular Formula | C₇H₁₂N₂O₂ | [4] |
| Molecular Weight | 156.18 g/mol | [4] |
| IUPAC Name | (5S)-5-isopropyl-3-methylimidazolidine-2,4-dione | [4] |
| Synonyms | 3-Methyl-5-(1-methylethyl)-(S)-2,4-imidazolidinedione | [4] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as ethyl acetate | [5] |
Stereoselective Synthesis: A Methodological Exploration
The synthesis of enantiomerically pure 3-Methyl-5-(S)-isopropyl hydantoin is crucial for its use as an analytical standard. The most logical and established approach for the stereospecific synthesis of 5-substituted hydantoins is to start from the corresponding chiral α-amino acid, in this case, L-valine, which possesses the desired (S)-configuration.[2][6]
Modified Urech Hydantoin Synthesis from L-Valine
The Urech hydantoin synthesis, which involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization, is a classic method for preparing hydantoins.[1][7][8] To achieve N-methylation and maintain stereochemical integrity, a modified approach is necessary.
Reaction Scheme:
Figure 1: Proposed synthetic pathway for 3-Methyl-5-(S)-isopropyl hydantoin.
Experimental Protocol:
Step 1: Synthesis of N-Carbamoyl-L-valine
-
Dissolve L-valine (1 equivalent) in water.
-
Add potassium cyanate (KOCN) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the N-carbamoyl-L-valine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Causality: The use of the free amino acid L-valine directly imparts the desired (S)-stereochemistry at the C-5 position of the final hydantoin.[6] The reaction with potassium cyanate forms the ureido intermediate necessary for cyclization.
Step 2: N-Methylation of N-Carbamoyl-L-valine
-
Suspend N-carbamoyl-L-valine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (2.2 equivalents), to the suspension.
-
Add methyl iodide (CH₃I) (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylated intermediate.
Causality: The methylation is performed on the ureido nitrogen before cyclization to ensure the desired N-3 methylation of the hydantoin ring. Using a strong base and an alkylating agent is a standard procedure for N-alkylation.
Step 3: Acid-Catalyzed Cyclization
-
Dissolve the crude N-methyl-N-carbamoyl-L-valine from the previous step in a strong mineral acid, such as 6M hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product, 3-Methyl-5-(S)-isopropyl hydantoin, with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure hydantoin.
Causality: The strong acid and heat promote the intramolecular cyclization of the N-methyl ureido acid to form the stable five-membered hydantoin ring. This step proceeds with retention of configuration at the chiral center.[2]
Application in Biomonitoring of Methyl Isocyanate (MIC) Exposure
The primary and most critical application of 3-Methyl-5-(S)-isopropyl hydantoin is its use as a stable, long-term biomarker for exposure to the highly toxic industrial chemical, methyl isocyanate (MIC).[9][10]
Mechanism of Biomarker Formation
Upon inhalation or dermal exposure, MIC reacts with various biomolecules. A key reaction occurs with the N-terminal valine residue of hemoglobin, forming an N-methylcarbamoyl adduct.[5] This adducted hemoglobin circulates in the bloodstream for the lifespan of the red blood cell (approximately 120 days in humans), providing a long window for exposure assessment. For analysis, the blood sample is treated with strong acid, which cleaves the adducted N-terminal valine and simultaneously cyclizes it to form the stable 3-Methyl-5-isopropyl hydantoin (MIH).[5] Since the N-terminal valine in hemoglobin is of the L-configuration, the resulting hydantoin is the (S)-enantiomer.
Figure 2: Formation of 3-Methyl-5-(S)-isopropyl hydantoin as a biomarker for MIC exposure.
Analytical Methodology: GC-MS Quantification
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the sensitive and specific quantification of 3-Methyl-5-(S)-isopropyl hydantoin in biological samples.[5][10]
Sample Preparation and Analysis Workflow:
Figure 3: Workflow for the GC-MS analysis of 3-Methyl-5-(S)-isopropyl hydantoin in blood samples.
Detailed Protocol for GC-MS Analysis:
-
Globin Isolation: Isolate globin from red blood cells by precipitation with an organic solvent (e.g., acetone).
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as ¹³C₅,¹⁵N-3-methyl-5-isopropylhydantoin, to the globin sample for accurate quantification.[5]
-
Acid Hydrolysis: Subject the globin to acid hydrolysis with concentrated hydrochloric acid at 110°C for one hour. This step cleaves the hemoglobin adduct and forms the hydantoin.[5]
-
pH Adjustment and Extraction: After cooling, adjust the pH of the hydrolysate to 3-5 and perform a liquid-liquid extraction with ethyl acetate.[5]
-
Sample Concentration: Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Derivatization (Optional but Recommended): For improved chromatographic performance and sensitivity, the hydantoin can be derivatized, for example, by silylation.
-
GC-MS Analysis: Reconstitute the residue in a suitable solvent and inject it into the GC-MS system. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity and sensitivity.
Self-Validating System: The use of a stable isotope-labeled internal standard is critical for a self-validating protocol. This standard co-elutes with the analyte and experiences similar matrix effects and variations in extraction efficiency and instrument response, thus ensuring accurate quantification.
Expected Mass Spectral Data:
-
Molecular Ion (M+): m/z 156
-
Key Fragment Ions: The fragmentation pattern will depend on the ionization method. Under electron ionization (EI), common fragments would arise from the loss of the isopropyl group (m/z 113) and other characteristic cleavages of the hydantoin ring. For quantification, specific and abundant fragment ions are selected for monitoring. For example, a fragment ion at m/z 114 has been reported for the analyte, and m/z 117 for the ¹³C₅,¹⁵N-labeled internal standard.[5]
Potential Pharmacological Relevance and Future Directions
While 3-Methyl-5-(S)-isopropyl hydantoin is primarily recognized as a biomarker, the broader class of hydantoin derivatives exhibits a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[11][12][13]
Pharmacological Screening of Hydantoin Derivatives: Pharmacological screening of novel hydantoin derivatives often involves a battery of in vitro and in vivo assays. For instance, anticonvulsant activity is typically assessed using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests in rodents.[11][14] Anticancer activity is evaluated against various cancer cell lines to determine cytotoxicity and mechanisms of action.[15]
Although no specific pharmacological studies on 3-Methyl-5-(S)-isopropyl hydantoin have been reported, its structural similarity to other bioactive hydantoins suggests that it could be a candidate for future pharmacological screening. The presence of the chiral isopropyl group, derived from the natural amino acid valine, makes it an interesting scaffold for further chemical modification and exploration in drug discovery programs.
Conclusion
3-Methyl-5-(S)-isopropyl hydantoin stands as a molecule of significant importance, not as a therapeutic agent, but as a crucial tool in the field of toxicology and occupational health. Its formation from the adduction of methyl isocyanate to hemoglobin provides a reliable and long-term biomarker of exposure. The stereoselective synthesis from L-valine ensures the availability of pure analytical standards, and the well-established GC-MS methodology allows for its sensitive and accurate quantification in biological matrices. This technical guide provides researchers and scientists with the foundational knowledge and methodological insights necessary to work with and understand the significance of this important chiral hydantoin.
References
- Syldatk, C., May, O., Altenbuchner, J., Mattes, R., & Siemann, M. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-563.
- Foley, D. J., De-Aryie, D., & Kennemur, S. L. (2018). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 9(33), 6863-6868.
- Foley, D. J., De-Aryie, D., & Kennemur, S. L. (2018). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science.
- Santa Cruz Biotechnology, Inc. (n.d.). 3-Methyl-5-(S)-isopropyl Hydantoin. scbt.com.
- Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure.
- May, O., Verseck, S., Bommarius, A., & Drauz, K. (2002). A) Hydantoinase process for the synthesis of chiral D- or L-α-amino acids...
- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 22(1), 38-47.
- Rajić, Z., Butula, I., & Grdiša, M. (2005). Synthesis and X-ray Crystal Structure Study of the Hydroxyurea and Hydantoin Derivatives of L-valine. Molecules, 10(9), 1165-1172.
- Meck, E. A., Omer, H. M., Edwards, M. J., Idowu, T. D., Murray, M. L., Korch, K. M., & Watson, D. A. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. Journal of the American Chemical Society.
- Sridevi, C., Balaji, K., & Karthikeyan, R. (2016). Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. International Journal of Pharmaceutical Sciences Review and Research, 40(2), 16-20.
- Rajić, Z., Butula, I., Zorc, B., & Grdiša, M. (2006). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 11(11), 877-888.
- Martínez-Luis, S. (2012). Optically pure alpha-amino acids production by the "Hydantoinase Process". Journal of Chemical and Pharmaceutical Research, 4(1), 1-10.
- Meck, E. A., Omer, H. M., Edwards, M. J., Idowu, T. D., Murray, M. L., Korch, K. M., & Watson, D. A. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization.
- Anes, J., & McCusker, C. D. (2016).
- Varian, Inc. & Bruker. (n.d.).
- Wikipedia. (2025). Urech hydantoin synthesis.
- Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Chemistry Portal.
- Chemeurope.com. (n.d.). Urech hydantoin synthesis.
- Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2021). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.
- Abida, & Ahmad, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
- ChemicalBook. (2025). Recent applications of hydantoin in medicinal chemistry.
- Charton, J., Cazenave Gassiot, A., Girault-Mizzi, S., Debreu-Fontaine, M. A., Melnyk, P., & Sergheraert, C. (2005). Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1. Bioorganic & Medicinal Chemistry Letters, 15(21), 4833-4837.
- Käfferlein, H. U., Broding, H. C., & Drexler, H. (2015). 3-Methyl-5-isopropylhydantoin as hemoglobin adduct of N,N-dimethylformamide and methylisocyanate [Biomonitoring Methods, 2015].
- Rajić, Z., Butula, I., Zorc, B., & Grdiša, M. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity.
- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
- Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure.
- Zhang, D., Xing, X., & Cuny, G. D. (2006). Synthesis of hydantoins from enantiomerically pure alpha-amino amides without epimerization. The Journal of Organic Chemistry, 71(4), 1750-1753.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Logue, B. A., Zhang, Z., Manandhar, E., Pay, A. L., Croutch, C. R., Peters, E., ... & White, C. W. (2018).
- Alcolea, V., Casas, J., & Nájera, C. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.
- Farrugia, L. J., Mifsud, N., & Valerio, A. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 708.
- Kim, D. G., Jang, J. H., Kim, J. H., & Kim, J. H. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI.
- ChemComplete. (2020, December 17).
- University of Colorado Boulder. (n.d.).
- Käfferlein, H. U., & Angerer, J. (2001). (A) Fragmentation of 3-methyl-5-isopropylhydantoin (m/z 156) yields m/z...
- Contreras, R., Pérez, J., & Tlahuext, H. (2014). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.
- Martin, N., Carter, S., & Jones, A. (2019). Optimisation and validation of a GC–MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies.
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Synthesis and X-ray crystal structure study of the hydroxyurea and hydantoin derivatives of L-valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydantoin synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 8. Urech_hydantoin_synthesis [chemeurope.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 13. Synthesis and pharmacological evaluation of Tic-hydantoin derivatives as selective sigma1 ligands. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pubs.acs.org [pubs.acs.org]
